
(R)-7-(3-hydroxycyclopent-1-enyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a cyclopentene ring fused with a heptanoic acid chain, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves enantioselective reactions to ensure the desired chirality. One common method is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This reaction is catalyzed by rhodium and employs the WingPhos ligand, which is crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid often involves large-scale enantioselective synthesis using environmentally friendly catalysts. The use of solid acid catalysts for esterification reactions is one such method, which offers improved selectivity and reduced environmental impact . Additionally, the resolution of racemic mixtures through diastereomeric salt formation and subsequent separation is another approach used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxytetradecanoic acid: Another chiral hydroxy acid with similar structural features.
Spirocyclic oxindoles: Compounds with spirocyclic structures that exhibit similar stereochemical properties.
Uniqueness
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific cyclopentene-heptanoic acid structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various enantioselective reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
7-[(3R)-3-hydroxycyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-8-7-10(9-11)5-3-1-2-4-6-12(14)15/h9,11,13H,1-8H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
PUSJEQRDMRSUMT-LLVKDONJSA-N |
Isomeric SMILES |
C1CC(=C[C@@H]1O)CCCCCCC(=O)O |
Canonical SMILES |
C1CC(=CC1O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



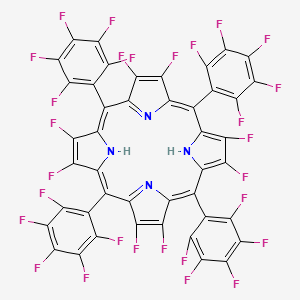
![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)


![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)

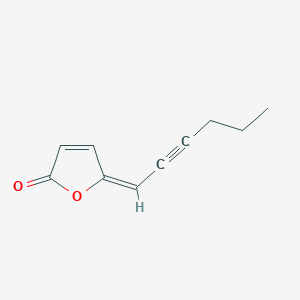
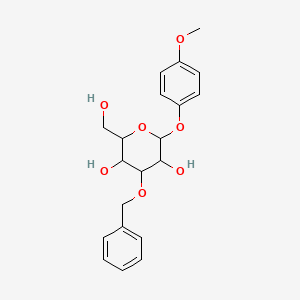
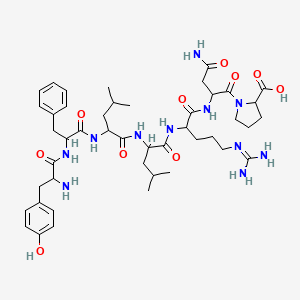
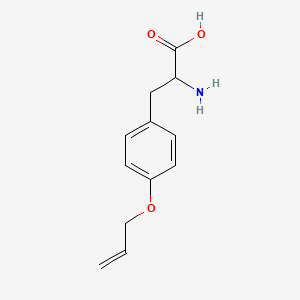
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
